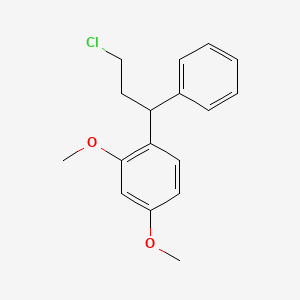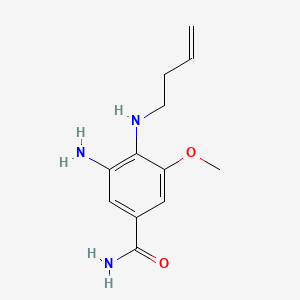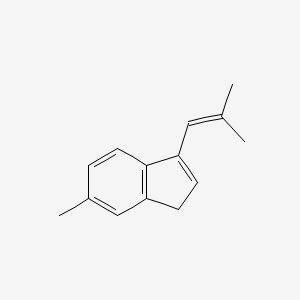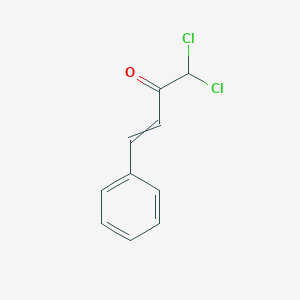![molecular formula C15H12O6S B12520732 2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid CAS No. 653588-55-7](/img/structure/B12520732.png)
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid is an organic compound that features a benzodioxole moiety attached to a phenyl ring, which is further connected to a sulfonylacetic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the benzodioxole moiety may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its benzodioxole moiety is known to interact with certain biological targets, making it useful in biochemical assays.
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory and anticancer properties. These properties make it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The benzodioxole moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The sulfonylacetic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
4-(1,3-Benzodioxol-5-yl)benzoic acid: This compound shares the benzodioxole moiety but differs in the functional group attached to the phenyl ring.
Methyl 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate: This compound also contains the benzodioxole moiety but has a different carbon chain structure.
Uniqueness
This compound is unique due to its combination of the benzodioxole moiety and the sulfonylacetic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness.
属性
CAS 编号 |
653588-55-7 |
|---|---|
分子式 |
C15H12O6S |
分子量 |
320.3 g/mol |
IUPAC 名称 |
2-[4-(1,3-benzodioxol-5-yl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C15H12O6S/c16-15(17)8-22(18,19)12-4-1-10(2-5-12)11-3-6-13-14(7-11)21-9-20-13/h1-7H,8-9H2,(H,16,17) |
InChI 键 |
BTWIKWLZLWUPEG-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
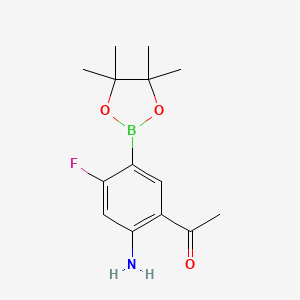
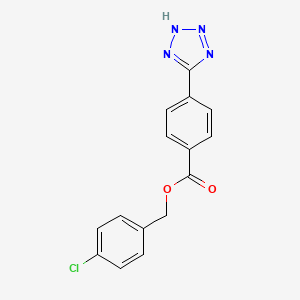
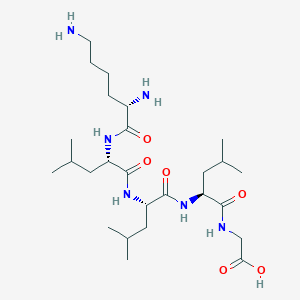

![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)
